2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide
Overview
Description
2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, an iodine atom, and a dimethylcarbamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 2-(dimethylcarbamoyl)-4-iodoaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a fluorine atom would yield a fluorinated derivative, while hydrolysis would produce the corresponding carboxylic acid and amine .
Scientific Research Applications
2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-fluorophenyl]benzamide
- 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-bromophenyl]benzamide
- 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-methylphenyl]benzamide
Uniqueness
The presence of the iodine atom in 2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide distinguishes it from its analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(dimethylcarbamoyl)-4-iodophenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2IN2O2/c1-21(2)16(23)12-8-10(19)4-6-14(12)20-15(22)11-5-3-9(17)7-13(11)18/h3-8H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDGVTPRGFUXEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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